molecular formula C20H31N3O4S B2549152 N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898445-79-9

N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No. B2549152
CAS RN: 898445-79-9
M. Wt: 409.55
InChI Key: XALLCCPQOJDMNY-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxalamides and is being studied for its ability to modulate the activity of certain receptors in the brain.

Scientific Research Applications

Synthesis and Structural Properties

  • The compound has been referenced in the context of synthetic processes and structural configurations for related chemical entities. For instance, studies on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine highlight the development of efficient, stereoselective processes for preparing key intermediates in the production of certain antibiotics (Fleck et al., 2003). This process involves critical steps like asymmetric Michael addition and stereoselective alkylation, underscoring the intricate methods needed to synthesize complex molecules.

Application in Polymerization

  • N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide's related compounds have been studied for their role in the polymerization process. For instance, the stereospecific anionic polymerization of N,N-dialkylacrylamides shows the potential of these compounds in creating polymers with specific structural orientations, which can have various applications in materials science (Kobayashi et al., 1999).

Role in Chemical Synthesis

  • Research on the preparation of α,β-didehydroamino acid derivatives using a Wittig-Type Reaction demonstrates the compound's utility in synthesizing structurally complex and functionally diverse biochemicals. Such synthetic methodologies can pave the way for the creation of novel pharmaceuticals and bioactive molecules (Kimura et al., 2002).

Potential in Material Science

  • The promotion of antiferromagnetic exchange interaction in multinuclear copper(ii) complexes via fused oxamato/oxamidato ligands explores the intricate relationship between molecular structure and magnetic properties. This research indicates potential applications in designing materials with specific magnetic behaviors, useful in electronics and information storage technologies (Weheabby et al., 2018).

Contributions to Organic Chemistry

  • A novel synthetic method for the preparation of substituted 2-pyridones via the Pummerer Cyclization-Deprotonation-Cycloaddition Cascade of Imidosulfoxides sheds light on new pathways for creating pyridone derivatives, which are crucial in the development of various pharmaceuticals (Padwa et al., 1999).

properties

IUPAC Name

N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-15(2)14-22-20(25)19(24)21-12-11-17-6-4-5-13-23(17)28(26,27)18-9-7-16(3)8-10-18/h7-10,15,17H,4-6,11-14H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALLCCPQOJDMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

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